molecular formula C18H24N2O3 B2994215 N-[[4-[4-(2-Hydroxyethyl)piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide CAS No. 2199342-05-5

N-[[4-[4-(2-Hydroxyethyl)piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide

Cat. No.: B2994215
CAS No.: 2199342-05-5
M. Wt: 316.401
InChI Key: MLEYQIOTWLIFQC-UHFFFAOYSA-N
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Description

N-[[4-[4-(2-Hydroxyethyl)piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide is a complex organic compound that features a piperidine ring, a phenyl group, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-[4-(2-Hydroxyethyl)piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diamines.

    Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via nucleophilic substitution reactions using 2-chloroethanol.

    Formation of the Amide Linkage: The amide linkage is formed by reacting the piperidine derivative with a suitable carboxylic acid derivative, such as an acid chloride or anhydride.

    Coupling with the Phenyl Group: The phenyl group is introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound.

    Formation of the Prop-2-enamide Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group.

    Reduction: The amide linkage can be reduced to form an amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens or nitrating agents.

    Coupling: Palladium catalysts and boronic acid derivatives.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aromatic compounds.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

N-[[4-[4-(2-Hydroxyethyl)piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[[4-[4-(2-Hydroxyethyl)piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Hydroxyethyl)piperidine
  • N-(2-Hydroxyethyl)piperazine
  • N-(2-Hydroxyethyl)-2,5-pyrrolidine

Uniqueness

N-[[4-[4-(2-Hydroxyethyl)piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct biological activity and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-[[4-[4-(2-hydroxyethyl)piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-2-17(22)19-13-15-3-5-16(6-4-15)18(23)20-10-7-14(8-11-20)9-12-21/h2-6,14,21H,1,7-13H2,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLEYQIOTWLIFQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=CC=C(C=C1)C(=O)N2CCC(CC2)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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